Disperse Red 151: A Technical Guide for Researchers
Disperse Red 151: A Technical Guide for Researchers
CAS Number: 70210-08-1[1][2][3][4] Alternate CAS Number: 61968-47-6[5]
This technical guide provides an in-depth overview of Disperse Red 151, a synthetic dye belonging to the double azo class.[5] The information is curated for researchers, scientists, and drug development professionals, with a focus on its chemical properties, toxicological profile, and relevant experimental methodologies. While specific toxicological data for Disperse Red 151 is limited, this guide incorporates data from structurally similar azo dyes to provide a comprehensive overview.
Physicochemical Properties
Disperse Red 151 is a red dye with the molecular formula C₂₇H₂₅N₅O₅S and a molecular weight of 531.58 g/mol .[2][3] It is primarily used in the plastics, textiles, and cosmetics industries.[2]
| Property | Value | Reference |
| CAS Number | 70210-08-1 | [1][2][3][4] |
| Alternate CAS Number | 61968-47-6 | [5] |
| Molecular Formula | C₂₇H₂₅N₅O₅S | [2][3] |
| Molecular Weight | 531.58 g/mol | [2][3] |
| Class | Double Azo Dye | [5] |
| Synonyms | C.I. 26130, C.I. Disperse Red 151, Terasil Red 4G |
Toxicological Profile
Genotoxicity:
Studies on related azo dyes, such as Disperse Red 1, have shown evidence of genotoxicity. For instance, Disperse Red 1 was found to be non-genotoxic in a 3D human dermal equivalent model, but it has demonstrated mutagenic effects in human hepatoma (HepG2) cells.[6][7] This highlights the importance of using organ-specific cell lines in toxicity assessments. The genotoxic potential of azo dyes is often evaluated using assays such as the in vitro micronucleus assay and the comet assay.[8][9]
Oxidative Stress:
Exposure to azo dyes has been linked to the induction of oxidative stress. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Under conditions of oxidative stress induced by compounds like azo dyes, the transcription factor Nrf2 is activated, leading to the expression of antioxidant genes.[10]
Experimental Protocols
In Vitro Genotoxicity Assessment using Micronucleus Assay
This protocol is a general guideline for assessing the genotoxicity of textile dyes using the in vitro micronucleus assay with a cell line such as HaCaT (human keratinocytes).
1. Cell Culture and Treatment:
- Culture HaCaT cells in appropriate medium and conditions.
- Seed cells in culture plates and allow them to attach.
- Treat cells with a range of concentrations of Disperse Red 151 (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., mitomycin C).
2. Cytokinesis Block:
- Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. The timing of this addition is critical and should be optimized for the cell line.
3. Cell Harvesting and Slide Preparation:
- Harvest the cells by trypsinization.
- Treat the cells with a hypotonic solution to swell the cytoplasm.
- Fix the cells using a methanol/acetic acid solution.
- Drop the fixed cell suspension onto clean microscope slides and air dry.
4. Staining and Analysis:
- Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
- Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the control indicates genotoxic potential.
Acute Toxicity Testing using Daphnia magna
This protocol provides a general framework for assessing the acute aquatic toxicity of dyes using the freshwater crustacean Daphnia magna.
1. Test Organisms:
- Use juvenile Daphnia magna (<24 hours old) from a healthy culture.
2. Test Solutions:
- Prepare a series of concentrations of Disperse Red 151 in a suitable reconstituted water. Include a control group with only reconstituted water.
3. Test Conditions:
- Place a specific number of daphnids (e.g., 10) into test vessels containing the different concentrations of the dye.
- Maintain the test vessels under controlled conditions of temperature and light for 48 hours.
4. Observation and Data Analysis:
- Observe the daphnids at 24 and 48 hours and record the number of immobilized individuals.
- Calculate the EC50 (the concentration that causes immobilization in 50% of the organisms) at 48 hours using appropriate statistical methods.
Signaling Pathways and Logical Relationships
Keap1-Nrf2-ARE Signaling Pathway in Azo Dye-Induced Oxidative Stress
The following diagram illustrates the Keap1-Nrf2-ARE signaling pathway, which is a cellular response to oxidative stress that can be induced by exposure to azo dyes.
Caption: Keap1-Nrf2-ARE signaling pathway in response to azo dye-induced oxidative stress.
Experimental Workflow for Genotoxicity Assessment
The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like Disperse Red 151.
Caption: A generalized workflow for the in vitro genotoxicity assessment of a test compound.
References
- 1. Disperse Red 151 | CAS 70210-08-1 | LGC Standards [lgcstandards.com]
- 2. Disperse Red 151 100 µg/mL in Acetonitrile | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. zeptometrix.com [zeptometrix.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of genotoxicity of textile dyestuffs in Salmonella mutagenicity assay, in vitro micronucleus assay, and single cell gel/comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
